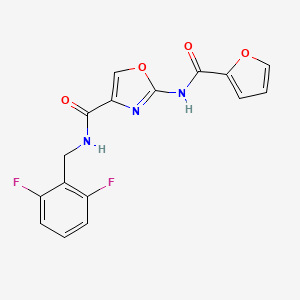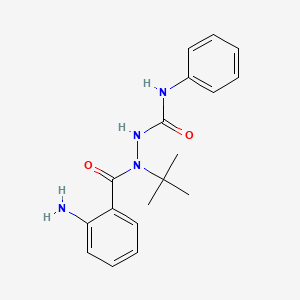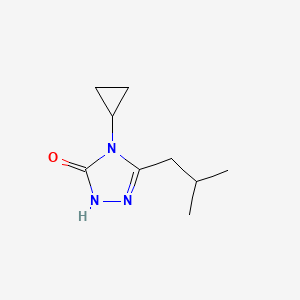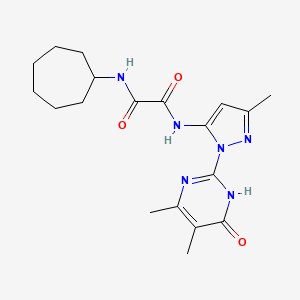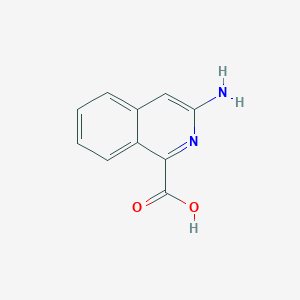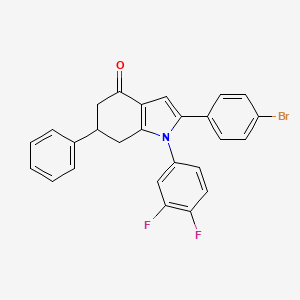
1-(3,4-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a trihydroindolone core, which is a type of heterocyclic compound. Attached to this core are three phenyl rings, two of which are substituted with halogens (bromine and fluorine).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials.Molecular Structure Analysis
The molecule’s structure would be largely determined by the trihydroindolone core and the attached phenyl rings. The presence of the halogens would also significantly affect the molecule’s properties, as halogens are highly electronegative.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The halogen-substituted phenyl rings might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the trihydroindolone core might be involved in nucleophilic addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, it’s likely to be a solid at room temperature, given its complexity and size. Its solubility would depend on the specific arrangement of its functional groups.Scientific Research Applications
Synthesis and Spectroscopic Properties
Research has been conducted on the synthesis and characterization of new thiourea derivatives, including compounds related to 1-(3,4-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one. These compounds have been synthesized and characterized by elemental analysis, IR and NMR spectroscopy. The study highlights the significance of fluorine, bromide, or iodine atoms in enhancing the anti-pathogenic activity of these compounds, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm formation capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Polymerization and Material Science
Further research delves into the polymerization processes initiated by superacids and the complexation of trifluoromethanesulphonates, showing the potential of using fluoro-substituted compounds in the development of advanced materials. This research is foundational for understanding how various functional groups, including bromine and fluorine, influence the properties and reactivity of chemical compounds in material science applications (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Electronic and Optical Materials
Another area of application is in the synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers, which have been studied for their potential as n-type semiconductors. These materials show promise for use in organic field-effect transistors and transistor nonvolatile memory elements, demonstrating the relevance of fluoro-substituted compounds in electronic and optical materials (Facchetti, Letizia, Yoon, Mushrush, Katz, & Marks, 2004).
Dielectric and Optical Properties
Research on the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films explores how the incorporation of fluorine and other halogens affects the physical properties of polymers. This is crucial for developing materials with specific optical and electronic characteristics (Jang, Shin, Choi, Park, & Han, 2007).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also aim to optimize its synthesis or investigate its properties in more detail.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such data or studies, I would be happy to help analyze them.
properties
IUPAC Name |
2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrF2NO/c27-19-8-6-17(7-9-19)24-15-21-25(30(24)20-10-11-22(28)23(29)14-20)12-18(13-26(21)31)16-4-2-1-3-5-16/h1-11,14-15,18H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIBURAOXQNVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846981.png)
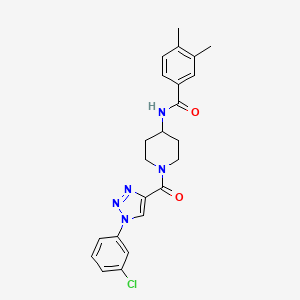
![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2846984.png)
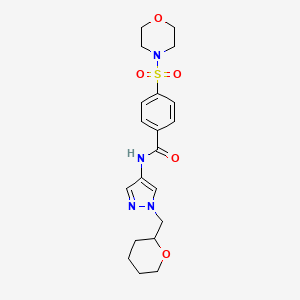
![Methyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2846988.png)
![N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2846990.png)
![(2E)-3-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2846991.png)
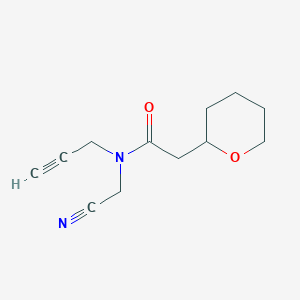
![2-{[2,2'-bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2846993.png)
